2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole
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Overview
Description
2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole is a complex organic compound that belongs to the class of thienopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole involves multiple steps, including the formation of thieno[2,3-d]pyrimidine and thieno[2,3-e][1,3]benzothiazole moieties. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole has a wide range of scientific research applications:
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- {[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid
- 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- 4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
Uniqueness
2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole stands out due to its unique structural features, which confer specific chemical and biological properties. Its combination of thieno[2,3-d]pyrimidine and thieno[2,3-e][1,3]benzothiazole moieties provides a distinct framework for interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H15N3OS3 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-methyl-5-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxythieno[2,3-e][1,3]benzothiazole |
InChI |
InChI=1S/C23H15N3OS3/c1-12-3-5-14(6-4-12)16-10-29-23-19(16)22(24-11-25-23)27-17-9-18-20(26-13(2)30-18)21-15(17)7-8-28-21/h3-11H,1-2H3 |
InChI Key |
WAWFUKGLWGLPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC5=C(C6=C4C=CS6)N=C(S5)C |
Origin of Product |
United States |
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